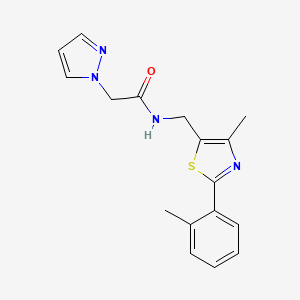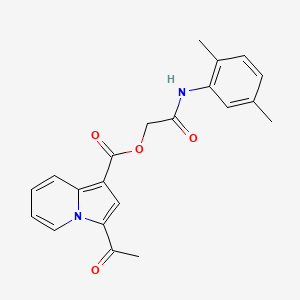![molecular formula C13H20N2O3S2 B2599634 N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2320544-32-7](/img/structure/B2599634.png)
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide, also known as MMB-2201, is a synthetic cannabinoid that has been used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the human body. MMB-2201 has been synthesized through various methods and has shown to have biochemical and physiological effects that are useful in scientific research.
Mechanism of Action
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central and peripheral nervous systems. When N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide binds to these receptors, it activates intracellular signaling pathways that lead to the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play critical roles in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise and specific targeting of these receptors. Additionally, N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has a long half-life, which makes it useful for studying the long-term effects of synthetic cannabinoids. However, one limitation of using N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide in lab experiments is its potency, which can make it difficult to control the dosage and avoid toxicity.
Future Directions
There are several future directions for research on N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide. One area of interest is the development of novel synthetic cannabinoids that have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the effects of synthetic cannabinoids on the immune system, as recent studies have shown that these compounds may have immunomodulatory effects. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on behavior, cognition, and addiction.
Synthesis Methods
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide involves the reaction of 5-fluoro MDMB-PICA with 2-methoxy-4-(methylsulfanyl)butylamine in the presence of a Lewis acid catalyst. The resulting product is then reacted with thiophen-2-ylmethanamine to form N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide. This method of synthesis has been optimized to produce high yields of pure N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors. It has been shown to have a high affinity for both receptors, making it a useful tool for studying their function. N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has also been used to study the effects of synthetic cannabinoids on behavior, cognition, and addiction.
properties
IUPAC Name |
N'-(2-methoxy-4-methylsulfanylbutyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-18-10(5-7-19-2)8-14-12(16)13(17)15-9-11-4-3-6-20-11/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXCWURADSAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2599562.png)
![1-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2599563.png)

![N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide](/img/structure/B2599565.png)


![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2599573.png)